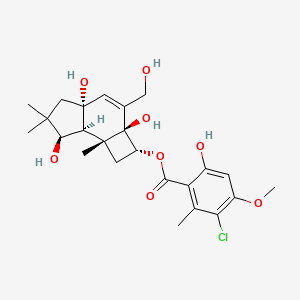
melleolide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melleolide D, also known as this compound, is a useful research compound. Its molecular formula is C24H31ClO8 and its molecular weight is 482.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Activity
Melleolide D exhibits significant antifungal properties, particularly against fungi in the Aspergillus genus. Research indicates that the compound's efficacy is linked to its structural features, specifically the Δ(2,4)-double bond within its protoilludene moiety. This structural characteristic is crucial for inhibiting fungal growth by disrupting protein biosynthesis via interaction with elongation factor 2 (eEF2) in Aspergillus nidulans .
Case Study: Antifungal Mechanism
- Organism Studied : Aspergillus nidulans
- Methodology : Protein pulldown assays and MALDI-TOF peptide analysis were employed to identify the binding partners of this compound.
- Findings : this compound was shown to inhibit protein biosynthesis in vivo, confirming its potential as an antifungal agent .
Phytotoxic Effects
This compound has been shown to possess phytotoxic properties affecting various plant species. A study demonstrated that a mixture of this compound and melledonal C at a concentration of 0.5% significantly inhibited the growth of coniferous seedlings and callus cultures of Populus balsamifera. The observed effects included reduced biomass accumulation and impaired growth parameters .
Case Study: Phytotoxicity Assessment
- Tested Species : Pinus sylvestris, Larix sibirica, and Populus balsamifera
- Concentration : 0.5% melleolide mixture
- Results : Notable decrease in biomass and growth inhibition were recorded, suggesting a role in plant-pathogen interactions .
Cytotoxic Properties
In addition to its antifungal capabilities, this compound displays cytotoxic effects against certain bacterial strains, including Bacillus cereus and Bacillus subtilis. The compound's cytotoxicity varies based on structural modifications, highlighting the importance of specific functional groups for activity .
Case Study: Cytotoxicity Evaluation
- Bacterial Strains Tested : Bacillus cereus, Bacillus subtilis
- Methodology : Agar diffusion and broth dilution assays were used to assess cytotoxic effects.
- Findings : this compound exhibited varying levels of antibacterial activity depending on its structural modifications .
Biosynthetic Pathways
The biosynthesis of melleolides, including this compound, involves complex enzymatic processes unique to Armillaria fungi. Recent studies have identified gene clusters responsible for melleolide production, which could be harnessed for biotechnological applications. For instance, manipulating these biosynthetic pathways could lead to increased yields of melleolides with enhanced bioactivity .
Gene Cluster Insights
- Organism Studied : Armillaria gallica
- Key Enzymes : Flavin-dependent halogenases identified as crucial for modifying melleolides.
- Application Potential : Genetic engineering could optimize the production of bioactive melleolides for pharmaceutical use .
Summary Table of this compound Applications
Propiedades
Número CAS |
101922-80-9 |
|---|---|
Fórmula molecular |
C24H31ClO8 |
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
[(2R,2aS,4aR,7R,7aS,7bR)-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C24H31ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,15,18-19,26-28,30-31H,8-10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |
Clave InChI |
PSCSRVBGZZBKIW-IQEKTTGQSA-N |
SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)CO)O)C |
SMILES isomérico |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)CO)O)C |
SMILES canónico |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)CO)O)C |
Sinónimos |
melleolide D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















